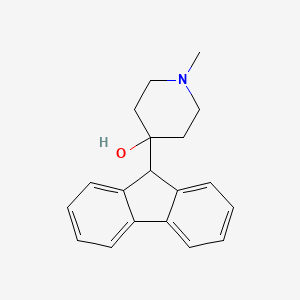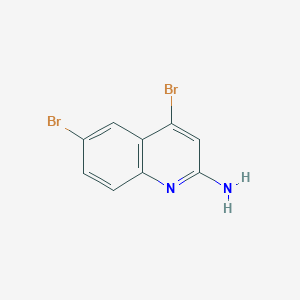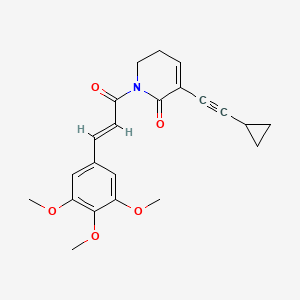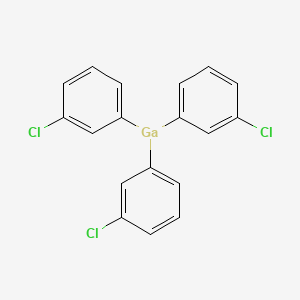![molecular formula C14H20N6O B15250533 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one CAS No. 88536-31-6](/img/structure/B15250533.png)
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one typically involves multiple steps. One common approach starts with the preparation of the triazine core, which is then functionalized with allylamino groups. The piperidinone moiety is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality product suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,6-Diamino-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure but lacks the allylamino groups.
1-(4,6-Bis(methylamino)-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure with methylamino groups instead of allylamino groups.
Uniqueness
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is unique due to the presence of allylamino groups, which can confer distinct chemical and biological properties. These groups may enhance the compound’s reactivity or interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
88536-31-6 |
|---|---|
Fórmula molecular |
C14H20N6O |
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-one |
InChI |
InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-11(21)6-10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19) |
Clave InChI |
FSUMHMZGCTXKMH-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=NC(=N1)N2CCC(=O)CC2)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


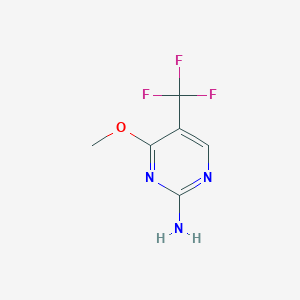
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
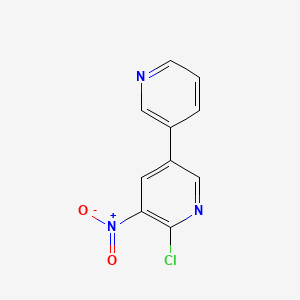
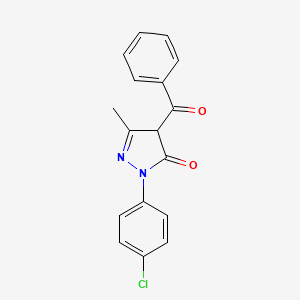
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
